molecular formula C11H11NO3S B017491 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone CAS No. 821009-91-0

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone

Cat. No. B017491
M. Wt: 237.28 g/mol
InChI Key: USMMRSLOWZEGTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone involves various strategies, including rearrangement reactions, cyclization processes, and the use of catalysts or specific conditions to achieve the desired chemical structures. For instance, potassium hydroxide-mediated rearrangement has been utilized to create compounds with sulfonyl groups in excellent yields, showcasing the synthetic versatility of sulfonyl-containing compounds (Bin, Lee, & Kim, 2004). Additionally, FeCl2-catalyzed or UV-driven cyclization reactions have been employed to synthesize novel polycyclic sulfonyl indolines, indicating the potential for complex structure formation involving sulfonyl and indole groups (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone and its derivatives can include nucleophilic addition, cyclization, and rearrangement processes. These reactions are significant for modifying the chemical structure and properties of the compound, potentially leading to new materials or biologically active molecules. The reactivity of sulfonyl indoles towards different reagents and conditions has been explored to synthesize various derivatives with unique properties (Pelkey, Barden, & Gribble, 1999).

Physical Properties Analysis

The physical properties of 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties can be influenced by the molecular structure and the presence of functional groups. Studies on related compounds provide valuable information on how structural changes affect physical properties (Shtamburg, Shtamburg, Anishchenko, Mazepa, Kravchenko, & Shishkina, 2018).

Chemical Properties Analysis

The chemical properties of sulfonyl indoles, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for their application in synthetic chemistry and potential pharmacological uses. The introduction of sulfonyl and indole groups into a compound like 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone can significantly alter its chemical behavior, enabling the synthesis of compounds with desired chemical properties and biological activities (Kumar, Deepika, Porwal, & Mishra, 2022).

Scientific Research Applications

  • Biologically Active Compounds

    • Field : Pharmacology and Cell Biology
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
    • Methods : The specific methods of application or experimental procedures would depend on the specific disorder being treated. Typically, these compounds would be administered in a manner that allows them to interact with the target cells .
    • Results : Indole derivatives have shown various biologically vital properties, making them important in the development of new treatments .
  • Synthesis of New Drug Candidates

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives are an important component of most drugs, and new methods of synthesizing them can lead to the development of new drug candidates .
    • Methods : A research group at Nagoya University developed an ultrafast and simple synthetic method for producing indole derivatives. Their method consists of flowing a solution through a small channel with an inner diameter of about 1 mm, allowing for precise control of short reaction times and limiting the time when unstable intermediates are present in the reaction process to only about 0.1 seconds .
    • Results : This method achieved a target product yield of 95%. It is expected to make drug production more efficient and increase the range of potential indole-based pharmaceuticals to treat a variety of diseases .
  • Microflow Rapid Generation and Substitution

    • Field : Organic Chemistry
    • Application : The preparations of (1H-indol-3-yl)methyl electrophiles and their microflow rapid generation and substitution have been verified .
    • Methods : This was achieved by Dr. Hisashi Masui, Ms. Sena Kanda, and Prof. Dr. Shinichiro Fuse at Graduate School of Pharmaceutical Sciences, Nagoya University .
    • Results : The details of the results are not specified in the source .
  • Synthesis of 1H-Indazoles

    • Field : Organic Chemistry
    • Application : Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway .
    • Methods : This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
    • Results : The details of the results are not specified in the source .
  • Acid-Induced Dimerization

    • Field : Organic Chemistry
    • Application : Acid-induced dimerizations of 3-substituted maleimides have been investigated .
    • Methods : The methods involve the use of acid to induce dimerization of 3-substituted maleimides, leading to the formation of cyclopentindole derivatives and deeply colored spiro compounds .
    • Results : The cyclopentindole 9 and the deeply colored spiro compounds 24 and 25 were obtained in good yields .
  • Chemical Building Block

    • Field : Chemical Engineering
    • Application : 1-Methyl-1H-indol-3-yl is used as a building block in chemical engineering .
    • Methods : The specific methods of application would depend on the specific chemical process being carried out .
    • Results : The details of the results are not specified in the source .

Future Directions

The future directions in the study of “1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone” and similar compounds could involve the development of more efficient and safer synthesis methods . In particular, the use of microflow technologies for the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles shows promise .

properties

IUPAC Name

1-(1H-indol-3-yl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMMRSLOWZEGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618931
Record name 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone

CAS RN

821009-91-0
Record name 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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